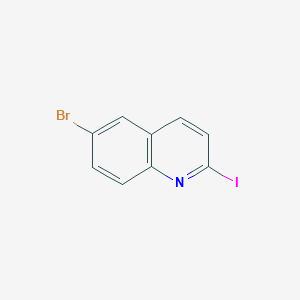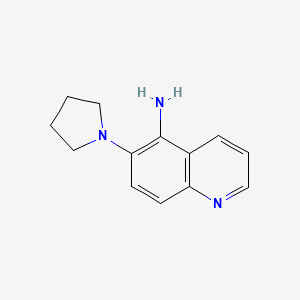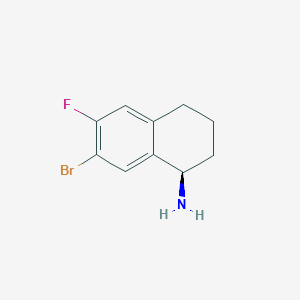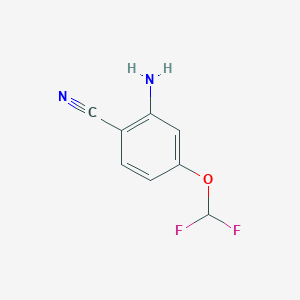
(1S)-1-(2-Methylphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2-Methylphenyl)ethane-1,2-diamine is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of a 2-methylphenyl group attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, often a substituted benzene derivative.
Functional Group Introduction:
Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or resolution agents to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Control of temperature, pressure, and solvent to optimize the reaction.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2-Methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-1-(2-Methylphenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. It may serve as a precursor or intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound finds applications in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which (1S)-1-(2-Methylphenyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in a biological system or a chemical reaction. The chiral center plays a crucial role in determining its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(2-Methylphenyl)ethane-1,2-diamine: The enantiomer of the compound with different stereochemistry.
1-(2-Methylphenyl)ethane-1,2-diamine: The racemic mixture containing both enantiomers.
1-(2-Methylphenyl)ethane-1,2-diol: A similar compound with hydroxyl groups instead of amine groups.
Uniqueness
(1S)-1-(2-Methylphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity makes it valuable in applications requiring high selectivity and specificity.
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1S)-1-(2-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m1/s1 |
Clave InChI |
HBAJNQDYMXPGGO-SECBINFHSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@@H](CN)N |
SMILES canónico |
CC1=CC=CC=C1C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



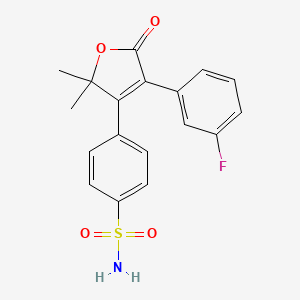
![(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030714.png)


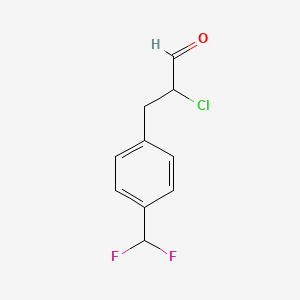
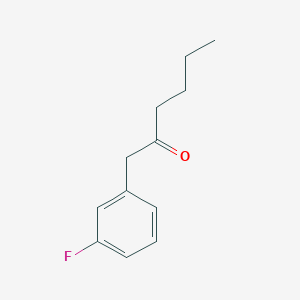
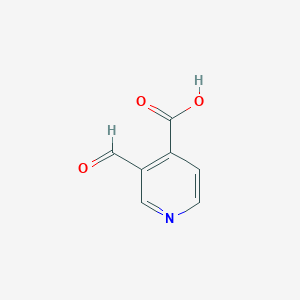

![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
